

# Application Notes and Protocols: Asymmetric Synthesis of 1,3-Dioxepine Derivatives

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## Compound of Interest

Compound Name: 1,3-Dioxepane

Cat. No.: B1593757

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## Introduction

While the application of **1,3-dioxepane** derivatives as chiral ligands in asymmetric catalysis is not extensively documented in current literature, the asymmetric synthesis of chiral 1,3-dioxepine scaffolds represents a significant area of research. These seven-membered heterocyclic compounds are valuable intermediates in the synthesis of various complex molecules, including tetrahydrofuran derivatives and  $\gamma$ -butyrolactones. This document provides detailed application notes and protocols for a highly efficient method to synthesize chiral 4,5-dihydro-1,3-dioxepines via a bimetallic relay catalytic three-component tandem [4+3]-cycloaddition reaction. This approach utilizes a rhodium(II) complex in conjunction with a chiral N,N'-dioxide-Sm(III) complex to achieve high yields and excellent enantioselectivities.

## Core Application: Asymmetric [4+3]-Cycloaddition for the Synthesis of Chiral 4,5-Dihydro-1,3-Dioxepines

A robust and highly enantioselective method for synthesizing chiral 4,5-dihydro-1,3-dioxepines involves a rhodium(II)/chiral N,N'-dioxide-Sm(III) complex bimetallic relay catalysis. This three-component tandem reaction utilizes  $\beta,\gamma$ -unsaturated  $\alpha$ -ketoesters, aldehydes, and  $\alpha$ -diazoacetates to construct the 1,3-dioxepine ring system with high levels of stereocontrol.<sup>[1][2][3]</sup> The reaction proceeds smoothly to afford a variety of chiral 4,5-dihydro-1,3-dioxepines in up to 97% yield and 99% enantiomeric excess (ee).<sup>[2][3]</sup>

## Quantitative Data Summary

The following tables summarize the performance of the catalytic system with various substrates under optimized reaction conditions.

Table 1: Influence of Reaction Parameters on the Asymmetric [4+3]-Cycloaddition[2]

Entry	Metal Salt	Ligand	Temp (°C)	Yield (%)	ee (%)
1	Yb(OTf) <sub>3</sub>	L4-PrPr <sub>2</sub>	-20	58	67
2	Yb(OTf) <sub>3</sub>	L4-PrPr <sub>2</sub>	-78	90	66
3	Sm(OTf) <sub>3</sub>	L4-PrPr <sub>2</sub>	-78	85	84
4	Sm(OTf) <sub>3</sub>	(S)-piperidine-2-carboxylic acid derived	-78	82	75
5	Sm(OTf) <sub>3</sub>	L-ramipril derived	-78	78	68
12	Sm(OTf) <sub>3</sub>	L4-PrPr <sub>2</sub>	-78	92	99

Reaction conditions:  $\beta,\gamma$ -unsaturated  $\alpha$ -ketoester (0.10 mmol), aldehyde (3.0 equiv.),  $\alpha$ -diazo ester (3.0 equiv.), Rh<sub>2</sub>(Piv)<sub>4</sub> (1.0 mol%), Sm(OTf)<sub>3</sub> (10 mol%), Ligand (12 mol%) in CH<sub>2</sub>Cl<sub>2</sub> at the specified temperature for 10 h under a N<sub>2</sub> atmosphere. Piv = pivaloyl.[2]

Table 2: Substrate Scope for the Asymmetric Synthesis of 4,5-Dihydro-1,3-dioxepines[2]

| Product | R<sup>1</sup> in Ketoester | Ar in Ketoester | R<sup>2</sup> in Aldehyde | R<sup>3</sup> in Diazoacetate | Yield (%) | ee (%) |  
 | ---|---|---|---|---|---|  
 | 4a | Me | Ph | Ph | Ph | 92 | 99 |  
 | 4b | iPr | Ph | Ph | Ph | 85 | 98 |  
 | 4c | c-Pentyl | Ph | Ph | Ph | 72 | 85 |  
 | 4d | Bn | Ph | Ph | Ph | 88 | 97 |  
 | 4e | Me | 4-Me-C<sub>6</sub>H<sub>4</sub> | Ph | Ph | 95 | 99 |  
 | 4f | Me | 4-F-C<sub>6</sub>H<sub>4</sub> | Ph | Ph | 88 | 99 |  
 | 4g | Me | 4-Cl-C<sub>6</sub>H<sub>4</sub> | Ph | Ph | 85 | 99 |  
 | 4h | Me | 4-Br-C<sub>6</sub>H<sub>4</sub> | Ph | Ph | 82 | 99 |  
 | 4i | Me | 3-Me-C<sub>6</sub>H<sub>4</sub> | Ph | Ph | 91 | 98 |  
 | 4o | Me | 2-Naphthyl | Ph | Ph | 64 | 80 |  
 | 4t | Me | Ph | 4-MeO-C<sub>6</sub>H<sub>4</sub> | Ph | 95 | 98 |  
 | 4u | Me | Ph | 4-tBu-C<sub>6</sub>H<sub>4</sub> | Ph | 91 | 97 |  
 | 4v | Me | Ph | 4-F-C<sub>6</sub>H<sub>4</sub> | Ph | 88 | 87 |  
 | 4w | Me | Ph | 4-Cl-C<sub>6</sub>H<sub>4</sub> | Ph | 85 | 92 |  
 | 4x | Me | Ph | 4-Br-C<sub>6</sub>H<sub>4</sub> | Ph | 81 | 93 |

Optimized conditions from Table 1, entry 12 were used.<sup>[2]</sup>

## Experimental Protocols

### General Procedure for the Asymmetric Three-Component [4+3]-Cycloaddition

Materials:

- Rh<sub>2</sub>(Piv)<sub>4</sub> (Rhodium(II) pivalate)
- Sm(OTf)<sub>3</sub> (Samarium(III) trifluoromethanesulfonate)
- Chiral N,N'-dioxide ligand (L4-PrPr<sub>2</sub>)
- β,γ-Unsaturated α-ketoester
- Aldehyde
- α-Diazoacetate
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), anhydrous
- Nitrogen gas (N<sub>2</sub>)

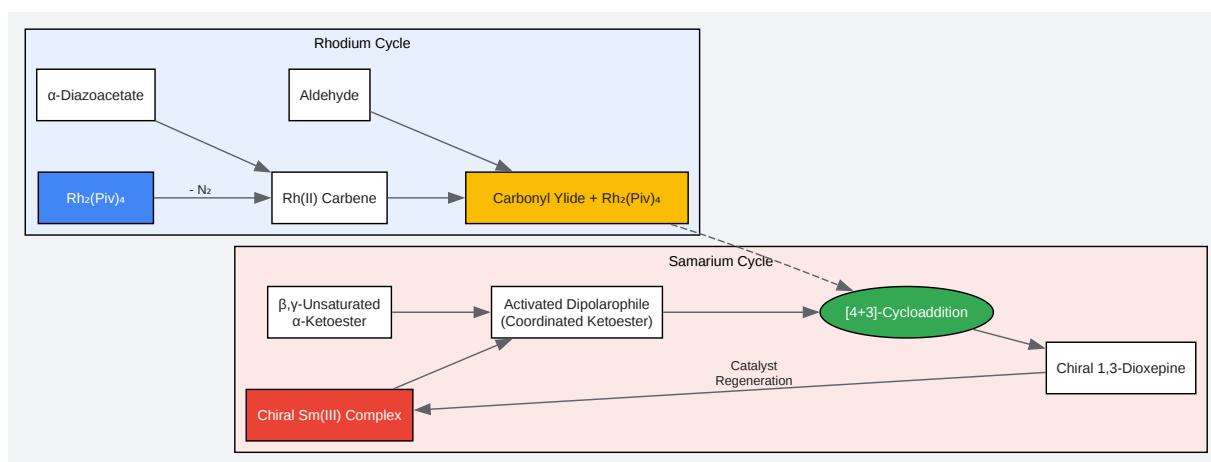
Protocol:

- To a flame-dried Schlenk tube under a nitrogen atmosphere, add Sm(OTf)<sub>3</sub> (0.01 mmol, 10 mol%) and the chiral N,N'-dioxide ligand (0.012 mmol, 12 mol%).
- Add anhydrous CH<sub>2</sub>Cl<sub>2</sub> (1.0 mL) and stir the mixture at room temperature for 30 minutes.
- Cool the resulting solution to -78 °C in a dry ice/acetone bath.
- In a separate vial, dissolve the β,γ-unsaturated α-ketoester (0.10 mmol, 1.0 equiv) and Rh<sub>2</sub>(Piv)<sub>4</sub> (0.001 mmol, 1.0 mol%) in anhydrous CH<sub>2</sub>Cl<sub>2</sub> (0.5 mL).
- In another vial, dissolve the aldehyde (0.30 mmol, 3.0 equiv) and the α-diazoacetate (0.30 mmol, 3.0 equiv) in anhydrous CH<sub>2</sub>Cl<sub>2</sub> (0.5 mL).

- Add the solution of the ketoester and  $\text{Rh}_2(\text{Piv})_4$  to the cooled catalyst mixture.
- Slowly add the solution of the aldehyde and diazoacetate to the reaction mixture via a syringe pump over a period of 4 hours.
- Stir the reaction mixture at  $-78\text{ }^\circ\text{C}$  for an additional 6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a few drops of saturated aqueous  $\text{NaHCO}_3$  solution.
- Allow the mixture to warm to room temperature.
- Extract the aqueous layer with  $\text{CH}_2\text{Cl}_2$  (3 x 10 mL).
- Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 4,5-dihydro-1,3-dioxepine.
- Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.[\[2\]](#)

## Visualizations

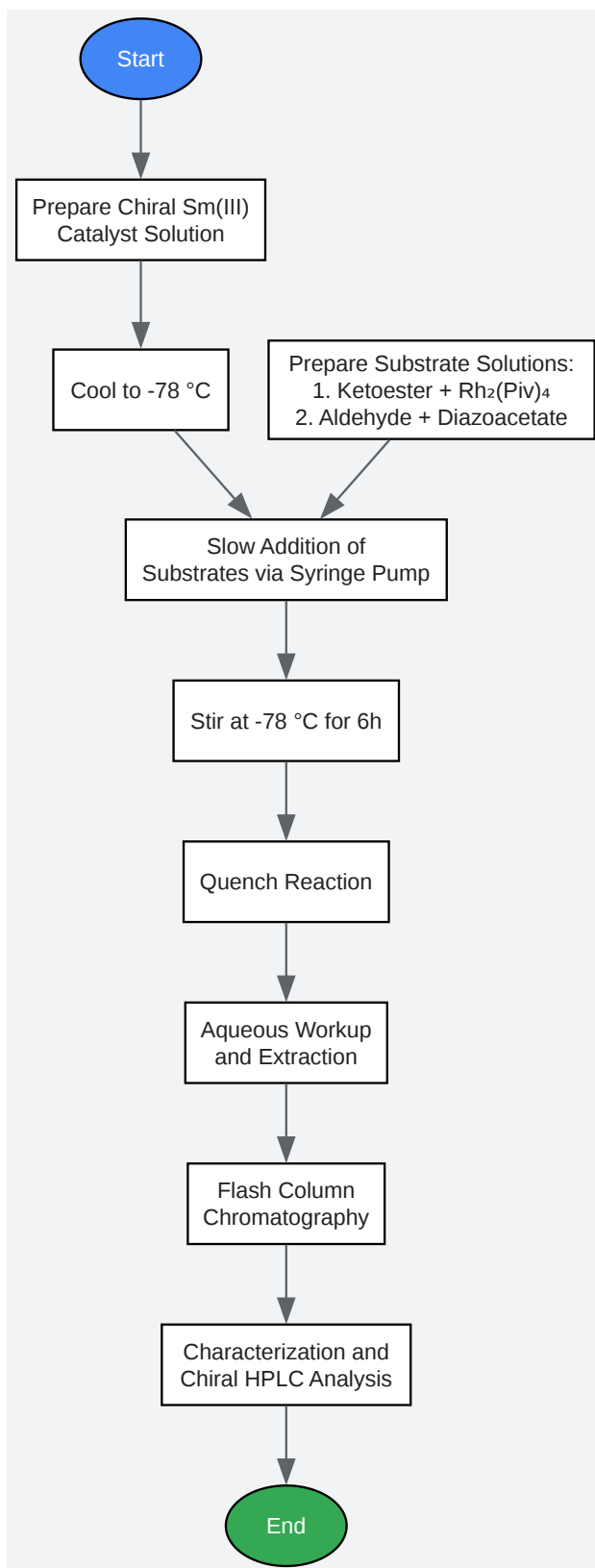
### Signaling Pathway: Proposed Catalytic Cycle



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Caption: Proposed bimetallic relay catalytic cycle for the asymmetric [4+3]-cycloaddition.

## Experimental Workflow



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Caption: General experimental workflow for the asymmetric synthesis of 1,3-dioxepines.

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## References

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- 2. Asymmetric synthesis of dihydro-1,3-dioxepines by Rh( ii )/Sm( iii ) relay catalytic three-component tandem [4 + 3]-cycloaddition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01019K [pubs.rsc.org]
- 3. Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition - Chemical Science (RSC Publishing) [pubs.rsc.org]
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